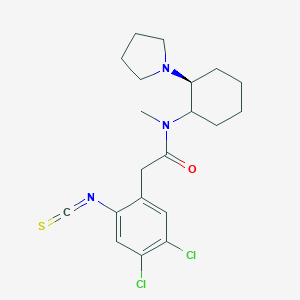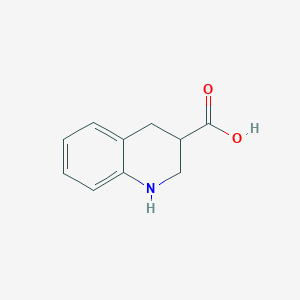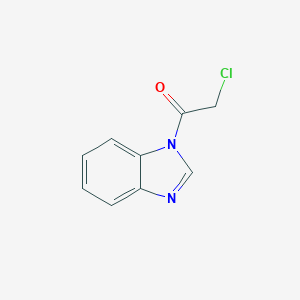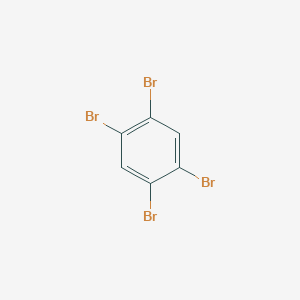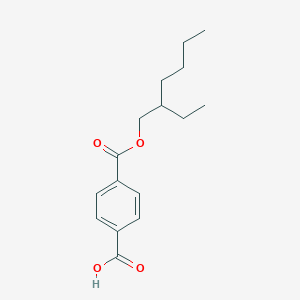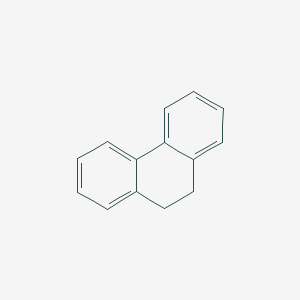![molecular formula C8H16ClN7O2S3 B048433 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride CAS No. 125193-62-6](/img/structure/B48433.png)
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride
説明
The compound “3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide;hydrochloride” is also known as Famotidine . It is an antagonist at histamine H2 receptors that exhibits antacid and antioxidative activities . Famotidine inhibits gastric acid production and is clinically used to treat ulcers and gastroesophageal reflux disease (GERD) .
Physical And Chemical Properties Analysis
The compound is a white crystal powder . It is insoluble in water but soluble in DMF . The melting point is 163-164°C . The molecular weight is 337.45 .科学的研究の応用
Quantum Mechanical and Spectroscopic Studies
Research has explored the quantum chemical calculations and spectroscopic studies (FT-IR, FT-Raman, NMR, UV) of Famotidine, a histamine H2-receptor antagonist. These studies provide insights into the equilibrium geometry, vibrational frequencies, infrared intensities, Raman activities, and theoretical simulations of this compound. It highlights the compound's potential as a nonlinear optical material due to its linear polarizability and hyperpolarizability values (Muthu, Uma maheswari, & Sundius, 2013).
Metallocomplex Studies
Investigations into metallocomplexes of Famotidine and similar compounds have been conducted. These studies focus on understanding the vibrational structures of metallocomplexes, including various metal ions like Cu(II), Co(II), Cd(II), Ni(II), and Mn(II), in relation to these drugs (Barańska et al., 1997).
Synthesis of New Pharmaceuticals
Research into the synthesis of new pharmaceuticals has utilized derivatives of 2-amino-4-phenylthiazole, including compounds like norsulfazol. These studies focus on the chemical modification of thiazole derivatives for the development of new medications (Sal’keeva, Nurmagambetova, & Minaeva, 2005).
Crystal Structure Analysis
The crystal structure of copper(II)–famotidine complex has been determined, providing a detailed description of the metal binding sites. This study also includes potentiometric and spectroscopic data for the ternary species in the Cu2+–famotidine–histidine system, highlighting the chelating efficiency of famotidine (Kubiak et al., 1996).
Antimicrobial Activity Studies
Some novel thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. This research aims at developing new heterocyclic compounds with sulfamoyl moiety to act as antimicrobial agents, highlighting the potential of these compounds in treating bacterial and fungal infections (Darwish et al., 2014).
作用機序
As mentioned earlier, Famotidine is an antagonist at histamine H2 receptors . This means it blocks the action of histamine, a chemical that stimulates the production of stomach acid. By blocking the action of histamine, Famotidine reduces the amount of acid produced by the stomach, thereby helping to prevent and treat ulcers and gastroesophageal reflux disease (GERD) .
Safety and Hazards
The safety data sheet (SDS) for this compound provides important information about its potential hazards . For instance, if inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and seek immediate medical attention . It is also recommended to take off contaminated clothing and wash off with soap and plenty of water in case of skin contact .
特性
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N7O2S3.ClH/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11;/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONJNILIBCMSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N=C(N)N)CSCC/C(=N\S(=O)(=O)N)/N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN7O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Famotidine HCl | |
CAS RN |
125193-62-6, 108885-67-2 | |
| Record name | Famotidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125193-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanimidamide, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famotidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108885672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




